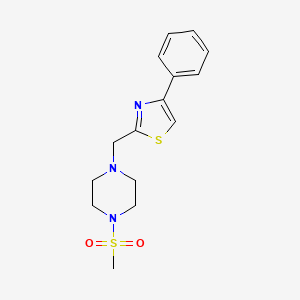

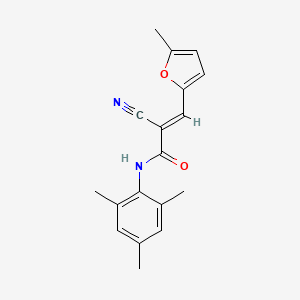

![molecular formula C21H19N3O2S B2522929 2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866726-60-5](/img/structure/B2522929.png)

2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities .

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of similar compounds involves a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA and imparts diverse pharmacological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, cyclization, elimination, and methylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 218.3346 . The compound is a colorless heterocyclic compound .科学的研究の応用

Anticancer Properties

The pyridopyrimidine scaffold has been explored for its anticancer activity. Notably, Palbociclib , a CDK4/6 inhibitor developed by Pfizer, falls into this category. It disrupts signals that stimulate cancer cell proliferation . Additionally, Piritrexim , another pyridopyrimidine derivative, inhibits dihydrofolate reductase (DHFR) and exhibits antitumor effects .

Antiparasitic Activity

In the realm of parasitic diseases, compound 13 (a pyridopyrimidine) demonstrated potent in vitro antipromastigote activity against Leishmania major . Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket .

Anti-HIV Potential

Indole derivatives, including pyridopyrimidines, have been investigated for their anti-HIV properties. For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives showed promise in molecular docking studies as anti-HIV-1 agents .

Other Therapeutic Applications

Beyond the mentioned fields, pyridopyrimidines continue to be studied for various therapeutic targets. Further research may uncover additional applications, including those related to inflammation, metabolic disorders, and neurodegenerative diseases.

将来の方向性

作用機序

Target of action

Many bioactive compounds work by interacting with specific proteins in the body, such as enzymes or receptors. These interactions can alter the function of the protein, leading to changes in cellular behavior .

Mode of action

The compound might bind to its target protein and alter its function. This could involve inhibiting an enzyme’s activity, activating a receptor, or blocking a receptor’s interaction with its natural ligand .

Biochemical pathways

The compound’s effects could influence various biochemical pathways. For example, it might affect signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would determine its bioavailability and half-life in the body .

Result of action

The compound’s action could lead to various cellular and molecular effects, depending on its specific mechanism of action and the biochemical pathways it affects .

Action environment

Various factors can influence a compound’s action, efficacy, and stability, including pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment .

特性

IUPAC Name |

2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-12-6-8-14(9-7-12)19-23-20-16(21(24-19)27-11-17(22)25)10-15-5-3-4-13(2)18(15)26-20/h3-9H,10-11H2,1-2H3,(H2,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBICCHAXDJTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

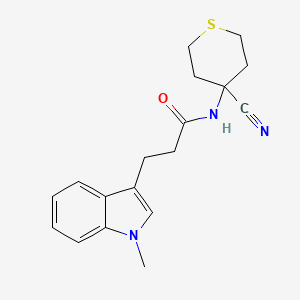

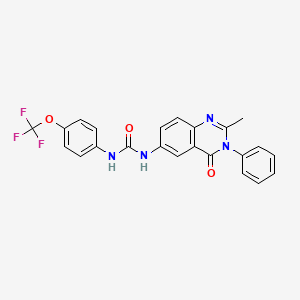

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2522846.png)

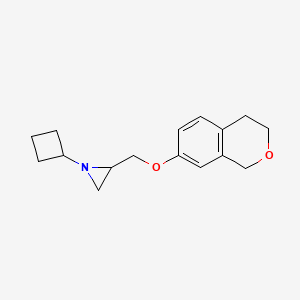

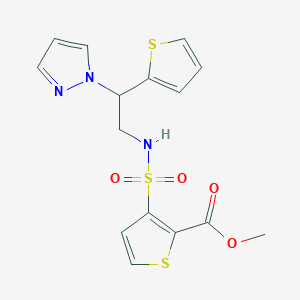

![N-(1-Cyanocyclohexyl)-2-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-N-methylacetamide](/img/structure/B2522847.png)

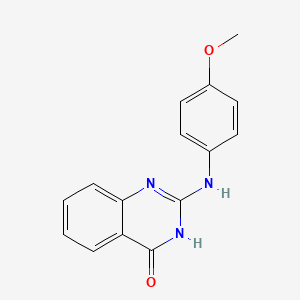

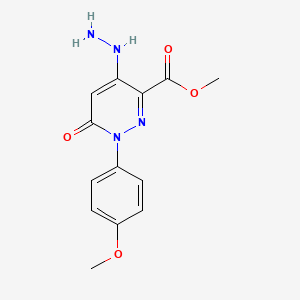

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2522851.png)

![7-(2-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522857.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2522869.png)